methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether
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Overview
Description
methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether typically involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines .
Scientific Research Applications
methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme PARP-1, which plays a crucial role in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis . Additionally, it can disrupt membrane integrity in fungal cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have similar antimicrobial and cytotoxic activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Known for their anticancer properties, particularly against breast cancer.
Uniqueness
methyl3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylether stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further drug development .
Properties
CAS No. |
724430-08-4 |
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Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3 |
InChI Key |
OPEQCMPSGIGDIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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